N-[3-(hydroxymethyl)phenyl]benzamide
Description
Significance of the Benzamide (B126) Scaffold in Chemical Biology and Medicinal Chemistry
The benzamide scaffold is a cornerstone in the fields of chemical biology and medicinal chemistry. This structural motif, characterized by a benzene (B151609) ring attached to an amide group, is present in a wide array of biologically active molecules. Its prevalence stems from the amide group's ability to form stable hydrogen bonds and the phenyl ring's capacity for various intermolecular interactions. These properties make benzamide derivatives versatile candidates for drug design, capable of interacting with a diverse range of biological targets.
Benzamide-containing compounds have been successfully developed into drugs with a multitude of therapeutic applications. They are known to exhibit activities such as antimicrobial, analgesic, anti-inflammatory, and anticancer effects. Furthermore, benzamide derivatives have been investigated as enzyme inhibitors, targeting enzymes like histone deacetylases (HDACs), which are crucial in epigenetic regulation and cancer therapy. The structural simplicity and synthetic accessibility of the benzamide core also allow for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic outcomes.
Overview of N-[3-(hydroxymethyl)phenyl]benzamide as a Research Chemical Entity
This compound is a specific derivative within the broader benzamide family. It is structurally defined by a benzoyl group attached to the nitrogen of 3-(hydroxymethyl)aniline. The presence of the hydroxymethyl group at the meta-position of the phenyl ring introduces a potential site for further chemical modification and hydrogen bonding interactions.
As a research chemical, this compound is primarily used in laboratory settings for scientific investigation. Its full biological activity and potential applications are not yet widely documented in publicly available literature, indicating that it remains a subject for further exploration. The compound's structure, however, suggests potential for biological activity, given the known properties of the benzamide scaffold.
Below is a table summarizing the basic chemical properties of this compound. uni.lu
| Property | Value |
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 80936-65-8 |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO |
Historical Context and Evolution of Benzamide Derivative Investigations
The investigation of benzamide derivatives has a rich history dating back to the early days of organic chemistry. Initially, research focused on the synthesis and fundamental chemical properties of these compounds. However, with the advent of modern pharmacology and medicinal chemistry, the focus shifted towards understanding their biological activities.
Over the decades, the study of benzamides has evolved significantly. Early discoveries of their therapeutic potential led to the development of a number of successful drugs. This, in turn, spurred further research into structure-activity relationships (SAR), where chemists systematically modify the benzamide structure to understand how these changes affect biological activity. The development of advanced analytical techniques has allowed for more detailed investigations into their mechanisms of action at the molecular level. Today, research on benzamide derivatives continues to be an active area, with scientists exploring new therapeutic applications and designing novel compounds with improved efficacy and safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-9,16H,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDWTSTSNGXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Hydroxymethyl Phenyl Benzamide and Its Derivatives
Direct Synthesis Strategies for N-[3-(Hydroxymethyl)phenyl]benzamide
The synthesis of the target molecule, this compound, can be approached through direct methods that construct the final structure in one or two key steps. These strategies primarily involve forming the central amide bond and ensuring the presence of the hydroxymethyl group on the aniline (B41778) ring.
The formation of the benzamide (B126) linkage is most commonly achieved through the condensation of a carboxylic acid derivative with an amine. In the context of this compound, this involves the reaction of a benzoic acid derivative with 3-aminobenzyl alcohol. This is a versatile and widely used method for creating N-aryl amides.
A common and efficient approach is the Schotten-Baumann reaction, which utilizes a reactive acid chloride, such as benzoyl chloride, reacting with the amine in the presence of a base to neutralize the HCl byproduct. Alternatively, direct condensation of benzoic acid with the amine can be facilitated by coupling agents. For instance, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, affording high yields of the corresponding amide. nih.gov This one-pot procedure avoids the need to first prepare a more reactive acid derivative. nih.gov
| Reaction Type | Carboxylic Acid Source | Amine Source | Key Reagents/Conditions | Product |
| Acylation | Benzoyl chloride | 3-Aminobenzyl alcohol | Pyridine or aq. NaOH | This compound |
| Direct Condensation | Benzoic acid | 3-Aminobenzyl alcohol | TiCl₄, Pyridine, 85 °C | This compound |
An alternative synthetic strategy involves forming the benzamide core first, followed by the introduction of the hydroxymethyl group onto the phenyl ring. This multi-step approach can be advantageous if the starting materials are more readily available or if the hydroxymethyl group interferes with the amide bond formation.
One such pathway would begin with the synthesis of N-(3-formylphenyl)benzamide. The formyl group (-CHO) can then be selectively reduced to a hydroxymethyl group (-CH₂OH) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This reduction is typically high-yielding and chemoselective, leaving the amide bond intact.
Another pathway involves starting with a carboxyl group precursor, such as N-(3-methoxycarbonylphenyl)benzamide (the methyl ester). The ester can be reduced to the primary alcohol using a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). This method also effectively produces the desired hydroxymethyl moiety. The metabolic conversion of N-methylbenzamides to N-(hydroxymethyl)-benzamide in biological systems further suggests the chemical feasibility of targeting specific positions for hydroxymethylation, although synthetic laboratory methods would rely on standard functional group transformations like reduction. nih.govbohrium.com
Synthesis of Structurally Related Benzamide Derivatives
The synthetic principles applied to this compound are also relevant to a variety of structurally related derivatives. The methodologies for these related compounds often share common intermediates and reaction types.
N-(3-hydroxyphenyl)benzamide serves as a key precursor for a range of O-derivatives. Its synthesis is straightforwardly accomplished by the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net
Once the parent molecule is obtained, its phenolic hydroxyl group can be readily derivatized. O-alkylation is a common transformation, achieved by reacting N-(3-hydroxyphenyl)benzamide with various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like sodium ethoxide in ethanol. researchgate.net This reaction proceeds via the formation of a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent. researchgate.netresearchgate.net
| Parent Compound | Reagents for Derivatization | Conditions | Product Example | Reference |
| N-(3-hydroxyphenyl)benzamide | NaH, R-X (alkyl halide), DMF | Room Temperature, 12 h | N-(3-alkoxyphenyl)benzamide | researchgate.net |
| N-(3-hydroxyphenyl)benzamide | Na-ethoxide, C₂H₅OH, R-X | Reflux, 2 h | N-[3-(alkoxy)phenyl]benzamide | researchgate.net |
N-Benzylbenzamide derivatives constitute another important class of related compounds. acs.orgnih.govnih.gov The synthesis typically involves the coupling of a substituted or unsubstituted benzoic acid with a corresponding benzylamine. To facilitate this amide bond formation, the carboxylic acid is often activated in situ. A common method uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.org The reaction is generally performed in an anhydrous solvent like dichloromethane. acs.org
These N-benzylbenzamide structures can undergo further chemical transformations. For example, the amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield benzoic acid and benzylamine. pearson.com Alternatively, the carbonyl group of the amide can be reduced, for instance with lithium aluminum hydride (LiAlH₄), to yield a secondary amine, while preserving the benzyl (B1604629) group. pearson.com
| Carboxylic Acid | Amine | Coupling Agents/Conditions | Product | Reference |
| 4-Iodobenzoic acid | 2-Trifluoromethylbenzylamine | EDC, DMAP, dry DCM, 12 h | N-((2-(Trifluoromethyl)benzyl)-4-iodobenzamide | acs.org |
| Benzoic acid | Benzylamine | (Not specified) | N-Benzylbenzamide | nih.gov |
N-Hydroxybenzamide derivatives, which contain an N-OH group instead of an N-H or N-alkyl group, are a significant class of compounds, often investigated for their biological activities, such as histone deacetylase (HDAC) inhibition. nih.govvnu.edu.vnnih.gov
The synthesis of these compounds generally involves the coupling of a suitable carboxylic acid with hydroxylamine (B1172632) or a protected form, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine. The coupling is often mediated by standard peptide coupling reagents. If a protected hydroxylamine is used, a final deprotection step under acidic conditions is required to reveal the N-hydroxybenzamide functionality. This modular approach allows for the synthesis of a diverse array of derivatives. nih.govvnu.edu.vn
Benzamide-Linked 2-Aminothiazole-Based Compounds
The synthesis of benzamide-linked 2-aminothiazole (B372263) derivatives has garnered significant attention due to their wide range of biological activities, including antimicrobial and anticancer properties. These compounds are typically synthesized through the acylation of a 2-aminothiazole core with a substituted benzoic acid or benzoyl chloride. The 2-aminothiazole scaffold itself can be prepared via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.govmdpi.com
One common synthetic route involves the coupling of a 2-aminothiazole derivative with a suitable benzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like N,N-dimethylformamide (DMF). nih.gov Alternatively, the Schotten-Bauman reaction conditions, employing a substituted aromatic acid chloride in the presence of a base, can be used to acylate the 2-aminothiazole. mdpi.com
The biological evaluation of these compounds has revealed that their efficacy is often dependent on the nature and position of the substituents on both the benzamide and the thiazole rings. For instance, a series of benzamide-linked 2-aminothiazole-based compounds demonstrated notable antibacterial and antifungal activity. mdpi.com The presence of electron-withdrawing groups on the phenyl ring of the benzamide moiety has been shown in some cases to enhance the antimicrobial activity. mdpi.com
| General Structure | Synthetic Method | Reported Biological Activity | Reference |
|---|---|---|---|
| Benzamide-linked 2-aminothiazole | Coupling of 2-aminothiazole with benzoic acid using EDCI/DMF | Antimicrobial, Anticancer | nih.gov |
| Acylated 2-amino-4-phenyl-5-phenylazothiazoles | Acylation with aromatic acid chlorides (Schotten-Bauman protocol) | Antimicrobial (antibacterial and antifungal) | mdpi.com |
| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by Suzuki coupling | Anticancer (KPNB1 inhibitory effect) | nih.gov |
Substituted N-(Phenethyl)benzamide Derivatives
Substituted N-(phenethyl)benzamide derivatives represent another class of benzamides with significant biological interest. The synthesis of these compounds is generally achieved through the condensation of a phenethylamine (B48288) derivative with a substituted benzoic acid or its corresponding acyl chloride. nih.gov This amide bond formation is a standard transformation in organic synthesis.
These derivatives have been investigated for a variety of pharmacological applications. For example, certain polysubstituted N-(phenethyl)benzamide derivatives have been identified as activators of Peroxisome Proliferator-Activated Receptors (PPAR), particularly PPARδ. nih.gov The activation of these receptors is linked to the regulation of lipid metabolism and glucose homeostasis, suggesting potential therapeutic applications in metabolic disorders.
| Compound Name | General Synthetic Approach | Noted Biological Activity/Application | Reference |
|---|---|---|---|
| Polysubstituted N-(phenethyl)benzamide derivatives | Condensation of a 2-phenylethanamine derivative with a benzoic acid derivative | Activators of PPARδ | nih.gov |
| N-(2-Phenethyl)benzamide | Not specified in detail, but general amide synthesis | Toxic to gram-positive bacteria | biosynth.com |
| N-(2-phenylethyl)-2-[(1-pyrrolidinylsulfonyl)amino]benzamide | General benzamide synthesis | Potential for various therapeutic applications due to diverse biological activities of benzamides | ontosight.ai |
Synthesis of Other Benzamide Scaffolds for Biological Evaluation
The benzamide scaffold is a versatile platform for the development of a wide array of biologically active compounds. Researchers have synthesized numerous benzamide derivatives and evaluated them for various therapeutic applications, including as anticancer, antimicrobial, and pesticidal agents.
Anticancer Agents: A significant number of benzamide derivatives have been designed and synthesized as potential anticancer agents. For instance, a series of 21 benzamide derivatives were synthesized and evaluated for their broad-spectrum anticancer potential, with one compound, BJ-13, showing potent antiproliferative activity against gastric cancer cells. nih.gov The mechanism of action for some of these compounds involves the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis in cancer cells. nih.gov Another study focused on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, which are a known class of anticancer agents. nih.govresearchgate.net
Antimicrobial Agents: The benzamide core is also prevalent in compounds with antimicrobial properties. A recent study reported the synthesis of 12 benzamide compounds and their evaluation against bacterial strains, with some derivatives showing excellent activity against both B. subtilis and E. coli. nanobioletters.com The synthesis typically involves the reaction of a substituted benzoic acid with various amines. Benzimidazole-based acetamide (B32628) derivatives have also been synthesized and screened for their antimicrobial activity, with some compounds showing promising results against Pseudomonas aeruginosa and Candida krusei. researchgate.net Furthermore, benzamide derivatives incorporating a 2-aminothiazole moiety have demonstrated good antibacterial and antifungal activities. mdpi.com
Pesticidal Agents: In the field of agrochemicals, benzamide derivatives have been developed as pesticides. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and showed good larvicidal activities against mosquito larvae and fungicidal activities against several tested fungi. nih.govmdpi.com The synthesis of these complex molecules involves a multi-step process including esterification, cyanation, cyclization, and aminolysis reactions. nih.govmdpi.com
| Benzamide Scaffold Type | General Synthetic Strategy | Targeted Biological Activity | Example Compound/Derivative Series | Reference |
|---|---|---|---|---|
| Substituted Benzamides | Condensation of substituted benzoic acids with various amines | Anticancer | BJ-13 | nih.gov |
| N-Substituted Benzamides | Modification of Entinostat (B1683978) (MS-275) structure | Anticancer (HDAC inhibitors) | Derivatives with 2-substituent on the phenyl ring | nih.govresearchgate.net |
| Para-hydroxy Benzamide Derivatives | Reaction of para-hydroxy benzoic acid with substituted amines | Antimicrobial (Antibacterial) | Compound 5a with activity against B. subtilis and E. coli | nanobioletters.com |
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Multi-step synthesis involving cyclization and aminolysis | Pesticidal (Larvicidal and Fungicidal) | Compound 7h with inhibitory activity against Botrytis cinereal | nih.govmdpi.com |
Chemical Transformations of the Hydroxymethyl Group
Oxidation Reactions to Aldehyde Derivatives
The hydroxymethyl group of this compound is a primary alcohol and, as such, is susceptible to oxidation to form the corresponding aldehyde, 3-benzamidobenzaldehyde. The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents and conditions to avoid over-oxidation to the carboxylic acid.
Common methods for the oxidation of benzyl alcohols to benzaldehydes, which are analogous to the oxidation of the hydroxymethyl group in this context, include the use of reagents such as pyridinium (B92312) chlorochromate (PCC). gordon.edu However, due to the hazardous nature of chromium-based reagents, greener alternatives are often preferred.
Environmentally safer oxidizing systems, such as those employing a catalyst activated by hydrogen peroxide, have been developed. gordon.edulakeland.edu For instance, a catalyst formed from sodium molybdate (B1676688) can efficiently facilitate the oxidation of benzyl alcohol to benzaldehyde (B42025) in the presence of hydrogen peroxide, which also serves as the solvent. gordon.edu Other metal nitrates, like ferric nitrate, have also been used to oxidize benzyl alcohol with high conversion rates and selectivity. frontiersin.org The choice of oxidant and reaction conditions is crucial to ensure the selective formation of the aldehyde without affecting the amide functionality present in the molecule.
Functionalization through Nucleophilic Addition Reactions
The hydroxymethyl group itself is not a direct site for nucleophilic addition. However, it can be converted into a better leaving group, thereby activating the benzylic carbon for nucleophilic substitution reactions. For instance, the hydroxyl group can be protonated under acidic conditions to form a good leaving group (water), or it can be converted to other leaving groups like tosylates or halides. Once activated, the benzylic carbon becomes electrophilic and can be attacked by various nucleophiles.
Furthermore, the aldehyde derivative obtained from the oxidation of the hydroxymethyl group (as described in section 2.3.1) provides a reactive center for nucleophilic addition reactions. The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This opens up a wide range of possibilities for further functionalization of the molecule. For example, Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. The addition of cyanide (from a source like HCN or TMSCN) would lead to the formation of a cyanohydrin. This synthetic route allows for the introduction of new carbon-carbon bonds and diverse functional groups at the position of the original hydroxymethyl group.
Mechanistic Aspects of Benzamide Derivative Formation and Degradation
The formation and degradation of benzamide derivatives are governed by fundamental principles of organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing synthetic routes and predicting the stability of these compounds.
The formation of the amide bond in benzamide derivatives from a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid. stackexchange.com Direct reaction is challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. stackexchange.com Common mechanisms involve:
Activation to an Acyl Halide: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide. libretexts.org
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. masterorganicchemistry.com
Catalytic Amide Formation: Boronic acid catalysts have been shown to facilitate the direct amide formation from carboxylic acids and amines under milder conditions. stackexchange.com Theoretical studies on other catalysts, such as those based on dichlorosilane, suggest a mechanism involving an intermolecular nucleophilic addition on a silyl (B83357) ester intermediate. acs.org
The degradation of benzamide derivatives often occurs through hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base. ucalgary.cakhanacademy.orgyoutube.comdalalinstitute.com
Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.ca A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgucalgary.ca Proton transfer to the nitrogen atom makes the amine a better leaving group, which is subsequently eliminated upon reformation of the carbonyl double bond. libretexts.orgucalgary.ca
Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. chemistrysteps.com The amide ion is then expelled as a leaving group, and a subsequent acid-base reaction between the resulting carboxylic acid and the amine drives the reaction to completion. libretexts.org
A specific degradation pathway for primary amides is the Hofmann rearrangement (also known as Hofmann degradation). This reaction converts a primary amide into a primary amine with one fewer carbon atom. chemistrylearner.comwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com The mechanism involves the treatment of the amide with bromine in a basic solution to form an N-bromoamide intermediate. wikipedia.orgmasterorganicchemistry.com Deprotonation of the N-bromoamide is followed by a rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous basic solution to the primary amine, with the loss of carbon dioxide. chemistrylearner.comwikipedia.org For benzamide, this reaction yields aniline. chemistrylearner.com
Kinetic Studies of N-(Hydroxymethyl)benzamide Derivatives in Aqueous Media
The stability and reactivity of N-(hydroxymethyl)benzamide and its derivatives in aqueous environments have been the subject of detailed kinetic investigations. These studies are crucial for understanding the behavior of these compounds in biological systems and for the design of prodrugs. The breakdown of these carbinolamides is subject to catalysis by hydronium ions, hydroxide ions, and water. acs.org
Kinetic studies performed in aqueous solutions at 25°C and an ionic strength of 1.0 M (KCl) have elucidated the rate constants for these catalytic pathways. For instance, the breakdown of N-(hydroxymethyl)benzamide, 4-chloro-N-(hydroxymethyl)benzamide, and 2,4-dichloro-N-(hydroxymethyl)benzamide is catalyzed by both specific acid and specific base mechanisms, exhibiting a first-order dependence on the concentrations of hydronium and hydroxide ions, respectively. acs.org At elevated hydroxide concentrations, the reactions become pH-independent. acs.org
The pKa of the hydroxyl group in N-(hydroxymethyl)benzamide has been determined to be approximately 13.05. orgsyn.org This value is significant as the ionization of this group is a key step in the specific-base catalyzed degradation pathway. The reactivity of these compounds can be influenced by N-alkylation. For example, N-(hydroxymethyl)phthalimidine, an N-alkylated analogue, reacts about 2.2 times faster than N-(hydroxymethyl)benzamide under similar basic conditions. orgsyn.org
The following table presents the rate constants for the breakdown of several N-(hydroxymethyl)benzamide derivatives, highlighting the influence of electron-withdrawing substituents on their reactivity.
| Compound | Hydronium Ion-Catalyzed Rate Constant (kH, M⁻¹s⁻¹) | Water-Catalyzed Rate Constant (kH₂O, s⁻¹) | Hydroxide Ion-Catalyzed Rate Constant (kOH, M⁻¹s⁻¹) |
|---|---|---|---|
| N-(hydroxymethyl)benzamide | 0.37 | 1.0 x 10⁻⁶ | 0.37 |
| 4-chloro-N-(hydroxymethyl)benzamide | 0.48 | 1.5 x 10⁻⁶ | 0.83 |
| 2,4-dichloro-N-(hydroxymethyl)benzamide | 0.62 | 2.5 x 10⁻⁶ | 2.2 |
Data sourced from Organic Letters, 2001, 3(1), 75-8. acs.org
pH-Dependent Reaction Mechanisms (Specific-Base Catalysis, Acid-Catalysis, Water-Mediated Reactions)
The degradation of N-(hydroxymethyl)benzamide derivatives in aqueous solutions proceeds through multiple reaction pathways, with the dominant mechanism being highly dependent on the pH of the medium. rochester.edumhchem.org Kinetic studies across a broad pH range (0-14) have identified three primary mechanisms: specific-base catalysis, acid-catalysis, and a water-mediated reaction. mhchem.org
Under basic and neutral pH conditions, the predominant mechanism is a specific-base-catalyzed E1cB-like (Elimination Unimolecular conjugate Base) reaction. rochester.edumhchem.org This pathway involves a rapid, reversible deprotonation of the hydroxymethyl group by a hydroxide ion to form an alkoxide intermediate. rochester.eduresearchgate.net This is followed by a slower, rate-limiting step where the alkoxide breaks down to yield an aldehyde and the corresponding amidate anion. rochester.eduresearchgate.net The lack of general buffer catalysis supports the specific-base nature of this mechanism. rochester.eduresearchgate.net At very high hydroxide concentrations, the rate of reaction becomes independent of [OH⁻] because the deprotonation step approaches equilibrium. acs.org
In acidic solutions (typically below pH 4), the breakdown is dominated by an acid-catalyzed mechanism. rochester.edumhchem.org This process is believed to involve a rate-limiting proton transfer. rochester.edu
In the intermediate pH range, where neither the hydroxide-dependent nor the acid-catalyzed pathways are dominant, a water-mediated reaction has been proposed. mhchem.org
The influence of substituents on the benzamide ring on these reaction pathways has been quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). The resulting reaction constants (ρ) indicate the sensitivity of the reaction to electronic effects.
| Reaction Parameter | Hammett Reaction Constant (ρ) for N-(Hydroxybenzyl)benzamide Derivatives |
|---|---|
| Acid-Catalyzed Reaction (kH) | -1.17 |
| Apparent Second-Order Hydroxide Rate Constant (k'₁) | 0.87 |
| Hydroxide-Independent Rate (k₁) | 0.65 |
| pKa of the Hydroxyl Group | 0.23 |
Data sourced from The Journal of Organic Chemistry, 2020, 85(2), 1115-1125. mhchem.org
Competitive Amidic Hydrolysis Pathways
In addition to the breakdown of the carbinolamide moiety, N-(hydroxymethyl)benzamide derivatives can also undergo hydrolysis of the amide bond itself. This amidic hydrolysis represents a competitive reaction pathway, particularly under strongly basic conditions. rochester.edu For certain derivatives, especially those bearing electron-donating groups such as 3-methyl, 4-methyl, and 4-methoxy substituents, this pathway becomes significant at high hydroxide concentrations (e.g., 1 M KOH). rochester.edu
The half-lives for the reaction of these derivatives can be as short as approximately 17 seconds in 1 M KOH, where amidic hydrolysis competes with the specific-base catalyzed breakdown of the N-(hydroxymethyl) group. rochester.edu An intramolecular general-base catalyzed mechanism has been suggested for this rapid amidic hydrolysis. rochester.edu
In contrast, the hydrolysis of the amide bond is generally a slow process in neutral water, often requiring prolonged heating. The reaction rate is significantly increased in the presence of acid or base. researchgate.net
Acidic Hydrolysis : In the presence of a strong acid (like HCl) and water, the amide is hydrolyzed to a carboxylic acid and the corresponding amine salt (in this case, an ammonium salt). researchgate.net
Basic Hydrolysis : Under basic conditions (e.g., with NaOH), the amide is hydrolyzed to a carboxylate salt and the free amine. researchgate.net
Advanced Synthetic Approaches for Benzamide Derivatives
Biocatalytic Amide Synthesis
The synthesis of amide bonds is a cornerstone of organic chemistry, and there is a growing interest in developing greener and more sustainable methods. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful alternative to traditional chemical synthesis, often proceeding under mild, aqueous conditions with high selectivity. nih.gov
Several enzyme classes have been explored for the synthesis of benzamide derivatives. ATP-dependent amide bond synthetases, such as McbA, can catalyze the formation of amides from carboxylic acids and primary amines in aqueous media. acs.org Another approach involves the use of nitrile hydratase enzymes, which can convert nitriles to their corresponding amides. This has been successfully integrated into a one-pot, multi-catalytic system that combines the enzymatic hydration of a nitrile with a subsequent copper-catalyzed N-arylation reaction to produce a variety of aromatic amides.
The following table details the reaction conditions for an integrated chemo- and biocatalytic synthesis of an aromatic amide, demonstrating the potential of these advanced methodologies.
| Parameter | Condition |
|---|---|
| Enzyme | Nitrile Hydratase (from E. coli) |
| Substrate (Nitrile) | 50 mM |
| Solvent System | 0.1 M KPi buffer (pH 7.8) / 10% v/v iPrOH |
| Temperature (Enzymatic Step) | Room Temperature |
| Reaction Time (Enzymatic Step) | 24 hours |
| Catalyst (Chemical Step) | CuBr₂ (10 mol%) |
| Ligand (Chemical Step) | trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) |
| Reductant (Chemical Step) | d-glucose (20 mol%) |
| Temperature (Chemical Step) | 50 °C |
| Reaction Time (Chemical Step) | 24 hours |
| Isolated Yield | 87% |
Data sourced from Nature Communications, (2022) 13:380.
Gram-Scale Synthesis Considerations for Research Compounds
Transitioning the synthesis of a research compound like this compound from a milligram to a gram scale introduces a new set of practical challenges that must be addressed to ensure safety, efficiency, and reproducibility. While a laboratory-scale synthesis might prioritize product identification and initial testing, a gram-scale preparation requires careful consideration of the entire process.
Reaction Conditions and Safety: Reactions that are easily managed on a small scale can become hazardous when scaled up. For instance, exothermic reactions that are passively cooled in a small flask may require active cooling and controlled addition of reagents on a larger scale to prevent thermal runaway. chemtek.co.in The choice of reagents may also need to be re-evaluated; expensive or hazardous reagents used for small-scale synthesis might be impractical or unsafe for gram-scale production. chemtek.co.in A thorough risk assessment is crucial before beginning any large-scale synthesis, identifying potential hazards associated with each chemical and operation. orgsyn.org
Purification Methods: The purification technique is a major consideration in scaling up. While flash column chromatography is common for purifying small amounts (milligrams) of a compound, it becomes less practical and generates significant waste at the gram scale. rochester.edu For larger quantities, classical techniques such as crystallization and distillation are often preferred. rochester.edu Crystallization, in particular, can be a highly effective method for obtaining high-purity material on a large scale and can be critical for achieving a consistent polymorphic form of the final product. drugdiscoverytrends.com
Process Robustness and Efficiency: A gram-scale synthesis demands a robust and repeatable process. This often involves optimizing reaction parameters such as concentration, temperature, and reaction time to maximize yield and minimize the formation of impurities. mdpi.com The efficiency of a process can be evaluated using metrics like Process Mass Intensity (PMI), which considers the total mass of materials used to produce a kilogram of product. ucl.ac.uk Minimizing solvent use and the number of purification steps is key to developing a more sustainable and cost-effective synthesis.
Handling and Equipment: Working at the gram scale necessitates the use of larger glassware and equipment. Proper handling techniques are essential to prevent accidents and ensure safety. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. towson.educsub.edu
Preclinical Pharmacological Investigations of N 3 Hydroxymethyl Phenyl Benzamide Derivatives
Anticancer Activity Research
The anticancer properties of N-[3-(hydroxymethyl)phenyl]benzamide derivatives are a major focus of investigation. Researchers are exploring their ability to inhibit the growth of cancer cells through various mechanisms, including the induction of programmed cell death and disruption of the cell division cycle.
Inhibition of Cancer Cell Growth via Apoptosis Induction and Cell Cycle Disruption
Studies on N-substituted benzamides have elucidated their role in triggering apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. One derivative, declopramide (B1670142) (3-chloroprocainamide or 3CPA), has been shown to induce apoptosis in murine and human cancer cell lines. researchgate.netnih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, a key enzyme in the apoptotic cascade. researchgate.netnih.gov This process appears to be independent of the p53 tumor suppressor protein, as apoptosis is induced in cells with deficient p53. researchgate.netnih.gov
Furthermore, these benzamide (B126) derivatives can disrupt the normal progression of the cell cycle. Investigations have revealed that declopramide induces a cell cycle block at the G2/M phase, which occurs prior to the onset of apoptosis. researchgate.netnih.gov This cell cycle arrest is a distinct event and is also observed in the presence of caspase inhibitors, indicating it is an upstream event to the apoptotic process. researchgate.netnih.gov Other research on different benzamide derivatives has also pointed to their ability to arrest the cell cycle at various phases, such as the G1/S or G2/M stages, and to induce apoptosis by modulating key regulatory proteins. nih.gov
Table 1: Mechanistic Effects of Declopramide (3CPA) on Cancer Cells
| Effect | Mechanism | Cell Lines | Reference |
|---|---|---|---|
| Apoptosis | Induces cytochrome c release and caspase-9 activation | 70Z/3 (murine pre-B), HL60 (human promyelocytic leukemia) | researchgate.netnih.gov |
| Cell Cycle Disruption | Induces G2/M phase cell cycle block | 70Z/3, HL60 | researchgate.netnih.gov |
Evaluation in Specific Cancer Cell Lines (e.g., HCT116, A549, LNCaP)
The cytotoxic potential of various benzamide derivatives has been assessed across a panel of human cancer cell lines.
HCT116 (Colon Cancer): Derivatives of 3,4,5-trihydroxy-N-alkyl-benzamides have demonstrated anticancer effects on HCT-116 cells. For instance, 3,4,5-trihydroxy-N-hexyl-benzamide showed a potent inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 0.07 µM. orientjchem.org Other novel benzamide derivatives have also shown significant activity, with one compound exhibiting an IC50 value of 0.30 μM and effectively inhibiting colony formation. nih.gov
A549 (Lung Cancer): Imidazole-based N-phenylbenzamide derivatives have been tested against A549 lung cancer cells. One derivative with a fluorine substitution was particularly active, displaying an IC50 value of 7.5 µM. nih.gov Studies on other related compounds have also shown cytotoxicity against A549 cells, with IC50 values in the low micromolar range. nih.gov
LNCaP (Prostate Cancer): LNCaP cells, which are sensitive to androgens, have been found to be particularly susceptible to certain phenylsulfonyl-benzamide derivatives. Several compounds in this class showed improved antiproliferative activities compared to the antiandrogen drug bicalutamide, with IC50 values in the low micromolar range, and one derivative reaching a sub-micromolar IC50 value. nih.gov Another study on bis-benzamides identified a compound with high antiproliferative activity against LNCaP cells, showing an IC50 of 16 nM. researchgate.net
Table 2: In Vitro Anticancer Activity of Selected Benzamide Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT116 | 0.07 µM | orientjchem.org |
| Benzamide derivative (13f) | HCT116 | 0.30 µM | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | A549 | 7.5 µM | nih.gov |
| Phenylsulfonyl-benzamide (14e) | LNCaP | < 1 µM | nih.gov |
Antitumor Efficacy in Tumor Xenograft Models
The therapeutic potential of this compound derivatives has been further evaluated in in vivo animal models. Tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, provide a platform to assess a compound's antitumor efficacy in a living system.
In one study, a novel N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, compound 5j, was investigated for its effect on the growth of MDA-MB-231 human breast cancer xenografts in mice. The results showed that peritoneal injection of this compound significantly delayed tumor growth over a three-week period, suggesting its potential for in vivo antitumor activity. nih.gov These models are crucial for understanding how a drug affects tumor growth and the tumor microenvironment. nih.govresearchgate.net
Application of Multicellular Spheroid Models for Anticancer Screening
To better mimic the three-dimensional (3D) architecture and complex cell-cell interactions of solid tumors, multicellular spheroid models are increasingly being used for anticancer drug screening. researchgate.net These 3D cultures offer a more biologically relevant environment compared to traditional 2D monolayer cell cultures and can provide more predictive data on a compound's efficacy. researchgate.net
Studies have utilized 3D cultures of HCT116 and A549 cells to test the effects of various antitumor agents. Research has shown that compounds can have different effects on cells grown in 3D spheroids compared to 2D cultures, highlighting the importance of these advanced models. For example, selected unsymmetrical bisacridines were shown to affect the viability and spherogenic potential of both HCT116 and A549 cells in 2D and 3D models. The induction of apoptosis by these compounds in the 3D spheres was similar to or even greater than in monolayer conditions, validating their high antitumor properties in a more complex in vitro system.
Anti-inflammatory Activity Studies
In addition to their anticancer properties, derivatives of this compound are also being investigated for their anti-inflammatory effects. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.
Modulation of Inflammatory Pathways
Research has shown that N-substituted benzamides can modulate key inflammatory pathways. A primary mechanism of their anti-inflammatory and antitumor action is believed to be the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). uni.lu NF-κB plays a crucial role in regulating the immune response to infection and is involved in inflammation and apoptosis. uni.lu
Studies have demonstrated that benzamides like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) can inhibit the production of tumor necrosis factor-alpha (TNF-α), a major inflammatory cytokine, in a dose-dependent manner. uni.lu This inhibition of TNF-α is linked to the suppression of NF-κB activation. The mechanism for NF-κB inhibition by some benzamides involves preventing the breakdown of IκBβ, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. By stabilizing IκBβ, these compounds prevent NF-κB from moving to the nucleus and activating pro-inflammatory genes.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4,5-trihydroxy-N-alkyl-benzamides |
| 3,4,5-trihydroxy-N-hexyl-benzamide |
| 3-chloroprocainamide (3CPA, declopramide) |
| 5j (N-hydroxy-4-(3-phenylpropanamido)benzamide derivative) |
| Bicalutamide |
| Cytochrome c |
| Metoclopramide (MCA) |
| N-acetyl declopramide |
| Phenylsulfonyl-benzamide |
| Procainamide |
| Tumor necrosis factor-alpha (TNF-α) |
Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., Cyclooxygenase, Lipoxygenase)
Derivatives of this compound have been investigated for their anti-inflammatory properties, particularly their ability to inhibit key mediators of the inflammatory cascade, such as pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Certain N-phenylbenzamide derivatives have demonstrated significant anti-inflammatory activity. For instance, in a study, compounds 1e (2-((4-Ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide) and 1h (2-((4-Ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide) showed potent anti-inflammatory effects of 61.45% and 51.76%, respectively, in a carrageenan-induced paw edema test, outperforming the reference drug indomethacin (B1671933) (22.43%). nih.gov These compounds also significantly inhibited prostaglandin (B15479496) E2 (PGE2) synthesis, with levels of 68.32 pg/mL and 54.15 pg/mL, respectively, compared to the placebo control group. nih.gov
In the context of cyclooxygenase inhibition, a study on 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides revealed their potential as COX-1 inhibitors. nih.gov Specifically, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v) exhibited potent COX-1 inhibitory and analgesic activities, comparable to indomethacin. nih.gov Another derivative, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g) , showed a more potent analgesic effect than indomethacin without causing significant gastric damage, although its direct COX-1 inhibitory activity was weaker. nih.gov This suggests that the anti-inflammatory and analgesic effects of these benzamide derivatives may be mediated through the inhibition of COX enzymes.
Regarding lipoxygenase inhibition, a study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives demonstrated their inhibitory activity against the enzyme. researchgate.net The parent compound, N-(3-hydroxyphenyl)benzamide , showed an IC50 value of 21.3 ± 0.8 µM for lipoxygenase inhibition. researchgate.net This indicates that the core structure of N-(hydroxyphenyl)benzamide is a viable scaffold for developing lipoxygenase inhibitors. Phenyl-substituted amides have also been identified as potent inhibitors of soybean lipoxygenase, further supporting the potential of this chemical class in targeting the lipoxygenase pathway. nih.gov
Table 1: Anti-inflammatory and PGE2 Inhibitory Activity of Selected N-Phenylcarbamothioylbenzamide Derivatives
| Compound | Anti-inflammatory Activity (%) | PGE2 Level (pg/mL) |
|---|---|---|
| 1e | 61.45 | 68.32 |
| 1h | 51.76 | 54.15 |
| Indomethacin | 22.43 | 96.13 |
Data sourced from PubMed Central. nih.gov
Enzyme and Receptor Modulation
Histone Deacetylase (HDAC) Inhibition
Benzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. acs.org The inhibitory activity of these compounds is often attributed to their ability to chelate the zinc ion in the active site of HDAC enzymes. The structure-activity relationship of benzamide derivatives as HDAC inhibitors has been extensively studied. For instance, the presence of a 2'-amino or hydroxy group on the benzanilide (B160483) moiety has been found to be crucial for inhibitory activity. acs.org
One of the key benzamide-based HDAC inhibitors is MS-275 (Entinostat), which is N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide. acs.org This compound has shown significant inhibitory activity against histone deacetylase with an IC50 value of 4.8 µM. acs.org The removal of the 2'-amino group from the benzanilide structure leads to a loss of this inhibitory activity. acs.org
A recent study on novel benzamide-based derivatives identified compound 7j as a potent inhibitor of HDAC1, HDAC2, and HDAC3 isoforms, with IC50 values of 0.65, 0.78, and 1.70 µM, respectively. nih.gov These values indicate a marginally stronger inhibitory activity compared to the reference drug entinostat (B1683978) (IC50 values of 0.93, 0.95, and 1.8 µM for HDAC1, HDAC2, and HDAC3, respectively). nih.gov The study highlighted that a shorter molecular length and the presence of an NH2 group at a specific position (R2) were key for potent HDAC inhibition. nih.gov
While direct studies on this compound as an HDAC inhibitor are not extensively documented in the reviewed literature, the established pharmacophore for benzamide-based HDAC inhibitors suggests that appropriate derivatization of the this compound scaffold could yield potent HDAC inhibitors.
Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
|---|---|---|---|
| 7j | 0.65 | 0.78 | 1.70 |
| Entinostat | 0.93 | 0.95 | 1.8 |
| MS-275 | 4.8 | - | - |
Data sourced from various scientific publications. acs.orgnih.gov
Soluble Epoxide Hydrolase (sEH) Modulation
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy-fatty acids, which have anti-inflammatory and analgesic properties. nih.gov Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases. Many potent sEH inhibitors are based on urea (B33335) and amide scaffolds. mdpi.com
Research into sEH inhibitors has led to the discovery of benzamide derivatives containing a urea moiety as highly potent inhibitors. researchgate.net Intensive structural modifications resulted in the identification of compound A34 , which exhibited an outstanding inhibitory activity against human sEH with an IC50 value of 0.04 ± 0.01 nM and a Ki value of 0.2 ± 0.1 nM. researchgate.net Molecular docking studies revealed that the amide scaffold of these derivatives forms a crucial hydrogen-bonding interaction with the enzyme's active site. researchgate.net
While specific studies on the modulation of sEH by this compound were not identified in the reviewed literature, the structural similarities to known amide-based sEH inhibitors suggest that derivatives of this compound could be designed to target this enzyme. The benzamide core could serve as a scaffold for the addition of functional groups known to interact with the active site of sEH.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of cellular differentiation, development, and metabolism. nih.gov PPARγ, in particular, is a key regulator of adipogenesis, insulin (B600854) sensitivity, and inflammation. f1000research.com
A patent for novel benzamide derivatives describes their use as modulators of the PPAR-gamma receptor for the treatment of various pathological conditions, including cancer, metabolic diseases, and inflammatory diseases. google.com This indicates that the benzamide scaffold is recognized as a viable starting point for the development of PPARγ modulators.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), and its inhibition is a therapeutic strategy for increasing HDL cholesterol levels. nih.gov
Several classes of benzamide derivatives have been identified as potent CETP inhibitors. A series of N,N-3-phenyl-3-benzylaminopropionanilide derivatives were investigated, with compound H16 emerging as a potent CETP inhibitor with an IC50 of 0.15 µM. nih.gov Another study on oxoacetamido-benzamide derivatives identified compound 9g as having the highest inhibitory activity against CETP with an IC50 of 0.96 μM. semanticscholar.orgscielo.br
These findings highlight the potential of the benzamide scaffold in the design of novel CETP inhibitors. The this compound core could be a valuable starting point for the development of new derivatives with CETP inhibitory activity.
Table 3: CETP Inhibitory Activity of Selected Benzamide Derivatives
| Compound | IC50 (µM) |
|---|---|
| H16 | 0.15 |
| 9g | 0.96 |
| Torcetrapib | 0.013 |
| Anacetrapib | 0.017 |
| Dalcetrapib | 1.178 |
Data sourced from various scientific publications. nih.govnih.govsemanticscholar.orgscielo.br
Butylcholinesterase and Acetylcholinesterase Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the symptomatic treatment of Alzheimer's disease. A study on N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives showed their inhibitory activity against both enzymes. researchgate.net The parent compound, N-(3-hydroxyphenyl)benzamide , exhibited IC50 values of 52.4 ± 1.2 µM for BuChE and was noted as having "good" inhibition for AChE, though a specific IC50 was not provided in the abstract. researchgate.net
Another study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, and higher IC50 values for BuChE, ranging from 53.5 to 228.4 µM. nih.gov The majority of these derivatives were more efficient at inhibiting AChE than BuChE. nih.gov The introduction of phosphorus-based esters to the scaffold improved activity against BuChE, with one derivative showing an IC50 of 2.4 µM. nih.gov
These results indicate that the N-phenylbenzamide scaffold is a promising framework for the development of cholinesterase inhibitors.
Table 4: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives
| Compound | BuChE IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| N-(3-hydroxyphenyl)benzamide | 52.4 ± 1.2 | Good inhibition |
| 2-Hydroxy-N-phenylbenzamide derivatives | 53.5 - 228.4 | 33.1 - 85.8 |
Data sourced from various scientific publications. researchgate.netnih.gov
PfDHODH Inhibition for Antimalarial Activity
The enzyme dihydroorotate (B8406146) dehydrogenase from Plasmodium falciparum (PfDHODH) is a critical target in the development of antimalarial drugs. This is because the parasite relies solely on the de novo pyrimidine (B1678525) biosynthesis pathway for its survival, unlike its human host which can salvage pyrimidines. researchgate.net Phenylbenzamides are a class of compounds that have been identified as inhibitors of PfDHODH. nih.gov
Research into N-phenylbenzamide derivatives has shown them to be a promising scaffold for the development of potent PfDHODH inhibitors. researchgate.net One study detailed the X-ray structure of P. falciparum DHODH in complex with a selective and potent N-phenylbenzamide-based inhibitor, DSM59. This structural information has provided valuable insights into the binding interactions that contribute to the high affinity of these compounds for the enzyme. The analysis of the binding mode of DSM59 revealed unique interactions that have not been observed with other classes of PfDHODH inhibitors. This understanding of the conformational flexibility of the enzyme is crucial for the design of new and more effective inhibitors for the treatment of malaria. researchgate.net
While the broader class of N-phenylbenzamides has shown promise, specific inhibitory activity and detailed structure-activity relationship (SAR) studies for this compound against PfDHODH are not extensively detailed in the currently available research. However, the potent activity of related compounds suggests that this chemical scaffold is a valuable starting point for further optimization.
Table 1: PfDHODH Inhibitory Activity of Selected N-Phenylbenzamide Derivatives
| Compound | PfDHODH IC₅₀ (nM) | Human DHODH IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| DSM59 | 16 | >100,000 | >6250 |
| DSM267 | 38 | >100,000 | >2631 |
| Genz 667348 | 22 | >30,000 | >1363 |
Data sourced from a comparative analysis of PfDHODH inhibitors. researchgate.net
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. wikipedia.org
SARS-CoV Protease Inhibition
The proteases of the severe acute respiratory syndrome coronavirus (SARS-CoV), particularly the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro), are essential for viral replication and are considered prime targets for antiviral drug development. nih.gov
Derivatives of benzamide have been investigated as potential inhibitors of SARS-CoV proteases. For instance, a study on the structure-activity relationships of (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide revealed its binding to the S3 and S4 pockets of the SARS-CoV PLpro. nih.gov Furthermore, novel N-(benzo nih.govnih.govnih.govtriazol-1-yl)-N-(benzyl)acetamidophenyl) carboxamides have been synthesized and shown to inhibit SARS-CoV 3CLpro. researchgate.net
However, specific research detailing the inhibitory activity of this compound against either SARS-CoV 3CLpro or PLpro is not present in the available literature. While the benzamide core is a feature of some reported inhibitors, the specific substitution pattern of this compound has not been evaluated in this context.
Neuroprotective Investigations against Oxidative Stress and Apoptosis
Oxidative stress is a key contributor to neuronal cell death in a variety of neurodegenerative diseases. Consequently, compounds with the ability to mitigate oxidative damage are of significant interest for their potential neuroprotective effects. nih.govnih.gov
While the general class of aromatic compounds with antioxidant properties has been studied for neuroprotection, specific investigations into the neuroprotective effects of this compound against oxidative stress and apoptosis are limited in the currently available scientific literature. One study on phenylenediamine derivatives demonstrated neuroprotective effects independent of a direct antioxidant pathway, highlighting that different structural motifs can confer neuroprotection through various mechanisms. nih.govresearchgate.net However, this study did not include this compound. The presence of a hydroxymethyl group on the phenyl ring could potentially contribute to antioxidant activity, but this has not been experimentally verified for this specific compound in the context of neuroprotection.
Antimicrobial and Antifungal Evaluations
The rising threat of antibiotic and antifungal resistance necessitates the development of new antimicrobial agents. N-phenylbenzamide derivatives have been identified as a class of compounds with potential antibacterial and antifungal properties. nih.govnanobioletters.com
Studies on various N-phenylbenzamide derivatives have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.gov For instance, a study involving the synthesis and evaluation of a series of N-phenylbenzamides reported their in vitro activity against Staphylococcus aureus, Escherichia coli, and C. albicans. nih.gov Another study highlighted the broad-spectrum antimicrobial activity of certain N-benzamide derivatives. nanobioletters.com
While the N-phenylbenzamide scaffold is associated with antimicrobial and antifungal activity, specific data on the minimum inhibitory concentrations (MICs) or zones of inhibition for this compound against a range of microbial and fungal strains are not detailed in the reviewed literature. The impact of the 3-(hydroxymethyl)phenyl substitution on the antimicrobial and antifungal efficacy of the N-phenylbenzamide core remains to be specifically elucidated.
Table 2: General Antimicrobial and Antifungal Potential of N-Phenylbenzamide Derivatives
| Compound Class | Target Organisms | Reported Activity |
|---|---|---|
| N-Phenylbenzamides | Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), Fungi (C. albicans) | Inhibition of growth observed in in vitro studies. nih.gov |
| N-Benzamide Derivatives | B. subtilis, E. coli | Varying degrees of antibacterial activity with some compounds showing significant zones of inhibition. nanobioletters.com |
Mechanistic Elucidation of N 3 Hydroxymethyl Phenyl Benzamide Action
Elucidation of Ligand-Target Interactions: Binding to Specific Proteins or Receptors
The benzamide (B126) moiety is a versatile scaffold known to interact with a variety of biological targets. Two prominent examples for this class of compounds are Histone Deacetylases (HDACs) and the Cereblon (CRBN) E3 ubiquitin ligase substrate receptor.
Histone Deacetylases (HDACs): Benzamide derivatives are a major class of HDAC inhibitors. nih.govmdpi.com Their mechanism often involves the benzamide group acting as a zinc-binding group (ZBG) that chelates the zinc ion crucial for catalysis in the active site of HDAC enzymes. nih.govresearchgate.net This interaction is key to the inhibitory activity of these compounds. nih.gov
Cereblon (CRBN): More recently, benzamide-type derivatives have been developed as novel, non-phthalimide binders for Cereblon. scispace.comnih.govresearchgate.net These conformationally locked derivatives can replicate the interactions of natural CRBN degrons, demonstrating the potential for this scaffold to engage with components of the ubiquitin-proteasome system. nih.govresearchgate.net
While these interactions are established for the broader benzamide class, the specific protein or receptor targets for N-[3-(hydroxymethyl)phenyl]benzamide have not been definitively identified.
Influence on Key Cellular Signaling Pathways
By targeting enzymes like HDACs, this compound could potentially influence numerous cellular signaling pathways that regulate gene expression, cell proliferation, and survival. HDAC inhibitors are known to affect pathways critical to cancer progression. For instance, a structurally related N-substituted benzamide, declopramide (B1670142), has been noted to inhibit NFκB (nuclear factor kappa B), a key signaling pathway involved in inflammation and cell survival. nih.gov Given the diversity of targets for benzamide-containing molecules, which include soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ), this scaffold has the potential to modulate a wide range of metabolic and inflammatory signaling pathways. acs.org
Molecular Mechanisms of Enzyme Inhibition (e.g., Zinc-Chelating Moiety in HDAC Inhibitors)
The most elucidated mechanism for benzamide-class compounds is the inhibition of zinc-dependent histone deacetylases (HDACs). rsc.org The pharmacophore for HDAC inhibitors typically consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the enzyme's surface. nih.gov
In this context, the benzamide portion of this compound can serve as the ZBG. nih.govresearchgate.net This group is thought to interact with the zinc ion (Zn2+) located at the bottom of the catalytic pocket of the HDAC enzyme. acs.org This coordination with the zinc ion is a decisive factor in the inhibitory activity of the molecule. nih.gov Benzamide-based HDAC inhibitors are particularly noted for their selectivity toward class I HDACs and often exhibit slow, tight binding properties. nih.govmdpi.com While other benzamide derivatives have demonstrated potent, isoform-selective HDAC inhibition, the precise inhibitory profile and kinetics for this compound remain to be determined. acs.org
Impact on Cell Cycle Progression and Regulation
Studies on declopramide (3CPA), an N-substituted benzamide with a similar N-[3-(hydroxymethyl)phenyl] moiety, provide significant insight into potential effects on the cell cycle. nih.govnih.gov Treatment of murine 70Z/3 pre-B cells and human HL60 promyelocytic leukemia cells with declopramide induced a distinct cell cycle block in the G2/M phase. nih.govresearchgate.net
Notably, this G2/M arrest was found to occur independently of p53 status, as it was observed in both p53-positive 70Z/3 cells and p53-deficient HL60 cells. nih.govnih.gov The cell cycle block also occurred upstream of apoptosis, as it was observed even in the presence of caspase inhibitors or in cells overexpressing the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This suggests that the cell cycle arrest is a primary event triggered by the compound, established through signaling pathways distinct from p53. nih.gov
Table 1: Effect of Declopramide (a related N-substituted benzamide) on Cell Cycle
Mechanisms of Apoptosis Induction
The induction of apoptosis is a key mechanism documented for N-substituted benzamides. nih.govnih.gov Research using declopramide as a lead compound has shown that it induces apoptosis through the intrinsic, or mitochondrial, pathway. nih.govyoutube.com This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9, an initiator caspase. nih.govnih.govresearchgate.net
The activation of this caspase cascade is a critical step in executing the apoptotic program. nih.gov The process was effectively inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), but less so by a caspase-8 inhibitor, further confirming the central role of the mitochondrial pathway. nih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2, which stabilizes the mitochondrial membrane, was shown to inhibit declopramide-induced apoptosis, reinforcing the involvement of this pathway. nih.govresearchgate.net
Modulation of Gene Expression Profiles (e.g., Cyclin D1, cdk4, pro-differentiation and pro-apoptotic markers)
The potential action of this compound as an HDAC inhibitor suggests a direct mechanism for modulating gene expression. HDAC inhibitors can alter chromatin structure, leading to changes in the transcription of various genes, including those involved in cell cycle control and apoptosis. nih.gov
For example, some HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest. rsc.orgnih.gov While specific effects on Cyclin D1 and cdk4 by this compound have not been reported, the G2/M arrest observed with the related compound declopramide points to a modulation of the regulators of this phase, such as the Cyclin B/CDK1 complex. nih.govyoutube.com
Furthermore, the induction of apoptosis via the mitochondrial pathway implies a modulation of the expression or activity of pro- and anti-apoptotic members of the Bcl-2 protein family. nih.govyoutube.com The ability of declopramide to induce apoptosis in a p53-independent manner suggests that it modulates the expression of pro-apoptotic genes through alternative pathways. nih.gov
Table 2: Summary of Potential Mechanistic Actions
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design Principles for Benzamide (B126) Scaffold Modifications
Rational drug design for benzamide derivatives involves a strategic approach to modifying the core scaffold to enhance desired biological activities and pharmacokinetic properties. This process is guided by an understanding of the target's three-dimensional structure and the key interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern ligand binding.
Key principles in the rational design of benzamide scaffold modifications include:
Target-Based Design: Utilizing computational tools like molecular docking, pharmacophore modeling, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, researchers can predict how modifications to the benzamide structure will affect its binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. nih.gov
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve potency, reduce toxicity, or alter metabolic stability without losing the essential interactions required for biological activity.
Improving Physicochemical Properties: Modifications are often aimed at enhancing drug-like properties, such as solubility and membrane permeability. For instance, the introduction of a hydroxymethyl group can increase solubility, which may improve bioavailability. nih.gov
Computational studies on benzamide derivatives have successfully identified essential features required for activity, such as the arrangement of hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, guiding the synthesis of more potent molecules. nih.gov
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifications to the N-[3-(hydroxymethyl)phenyl]benzamide structure, including substitutions on the aromatic rings, altering the position of the hydroxymethyl group, and introducing various functional groups, have a profound impact on the compound's biological profile.
The two aromatic rings of the benzamide scaffold—the benzoyl ring and the N-phenyl ring—provide ample opportunities for substitution to modulate activity and selectivity. Research on related benzamide derivatives has shown that even minor changes to these rings can lead to significant shifts in biological function.
For example, in a series of benzodioxane-benzamide derivatives designed as FtsZ inhibitors, modifications to the benzamide core were critical for antimicrobial activity. mdpi.com The introduction of fluorine atoms (e.g., 2,6-difluoro substitution) on the N-phenyl ring was a key feature for potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, studies on N-phenylbenzamide derivatives as antiviral agents revealed that the benzene (B151609) ring (Ring B) was essential for activity; replacing it with a non-aromatic cyclohexyl group resulted in a complete loss of anti-enterovirus 71 (EV71) activity. mdpi.com
These findings underscore the importance of the aromatic systems for establishing key interactions with biological targets, likely through pi-stacking or hydrophobic interactions.
The position of the hydroxymethyl group on the N-phenyl ring is a critical determinant of biological activity. The meta (1,3), ortho (1,2), and para (1,4) isomers can adopt different conformations, leading to distinct interactions with the target's binding site.
While direct SAR studies on the positional isomers of N-[-(hydroxymethyl)phenyl]benzamide are specific to each target, research on analogous substituted benzamides provides valuable insights. A study on benzamide derivatives with a dimethylamine (B145610) side chain, designed as acetylcholinesterase (AChE) inhibitors, demonstrated a clear positional effect. The inhibitory potency and selectivity against AChE followed the order: para > meta > ortho. tandfonline.com This suggests that the substituent's position dictates the optimal orientation of the molecule within the enzyme's active site. tandfonline.com
The introduction of different functional groups onto the benzamide scaffold can dramatically alter its electronic properties, steric profile, and hydrogen-bonding capacity, thereby influencing biological activity.
Hydroxy Group (-OH): The hydroxyl group, as in the hydroxymethyl moiety of this compound, is a hydrogen bond donor and acceptor. It generally increases hydrophilicity and solubility. Studies have shown that introducing a hydroxy group can be a crucial anchor for developing prodrugs or probes and can increase solubility without diminishing antimicrobial activity. nih.gov
Amino Group (-NH2): An amino group can act as a hydrogen bond donor and a basic center. In a series of N-phenylbenzamide derivatives, the presence of a 3-amino group on the benzoyl ring was a key feature for potent anti-EV71 activity. mdpi.com
Electron-Withdrawing Groups (e.g., -CF3, Halogens): Groups like trifluoromethyl (-CF3), chloro (-Cl), or bromo (-Br) are strongly electron-withdrawing. They can alter the pKa of the amide N-H, influence metabolic stability, and participate in halogen bonding. The introduction of electron-withdrawing groups such as Cl and Br at the para-position of the N-phenyl ring was found to increase anti-EV71 activity. mdpi.com Similarly, a 4-trifluoromethoxy group was explored in another series, though in that case, it led to lower activity compared to the parent compound. mdpi.com
Formyl Group (-CHO): The formyl group is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. N-Formylbenzamide has been identified as a metabolite of N-methylbenzamide, likely formed via the oxidation of an N-hydroxymethyl intermediate. nih.gov Its presence can significantly alter the molecule's interaction with biological systems.
The following table summarizes the observed effects of different functional groups on the biological activity of various benzamide derivatives.
| Functional Group | Position | Parent Scaffold | Observed Effect on Activity | Reference |
| Bromo (-Br) | para on N-phenyl ring | N-phenylbenzamide | Increased anti-EV71 activity | mdpi.com |
| Amino (-NH2) | 3-position on benzoyl ring | N-phenylbenzamide | Essential for potent anti-EV71 activity | mdpi.com |
| Hydroxy (-OH) | Methylene bridge | Bromo-oxazole benzamide | Increased solubility without diminishing antimicrobial activity | nih.gov |
| Trifluoromethoxy (-OCF3) | 4-position on headgroup | Aryl Benzylamine | Lowered inhibitory activity | mdpi.com |
Alkylation of the this compound scaffold, either on the amide nitrogen (N-alkylation) or the hydroxyl group (O-alkylation), is a common strategy to modify its properties.
O-Alkylation: The synthesis of various 3-O-derivatives of N-(3-hydroxyphenyl)benzamide (a close analog) has been reported. researchgate.net In this study, the parent compound was treated with different alkyl halides to generate a series of O-alkylated derivatives. The biological evaluation of these compounds against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase showed that O-alkylation significantly modulated their inhibitory activity. The nature of the alkyl chain (e.g., length, branching) influences the lipophilicity and steric bulk of the molecule, thereby affecting its fit within the enzyme's active site. researchgate.net
N-Alkylation: While direct N-alkylation of this compound is less explored in available literature, studies on related benzamides show that substitution on the amide nitrogen can markedly affect stability and metabolism. For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.gov This highlights that N-alkylation can influence the chemical properties of adjacent functional groups. nih.gov
The following table presents data on the enzyme inhibition of O-alkylated derivatives of the related compound N-(3-hydroxyphenyl)benzamide.
| Compound | R Group (at 3-O position) | Butyrylcholinesterase IC50 (µM) | Acetylcholinesterase IC50 (µM) | Lipoxygenase IC50 (µM) |
| N-(3-hydroxyphenyl)benzamide | -H | 28.1 ± 0.01 | 79.6 ± 0.02 | 39.5 ± 0.01 |
| 3-O-ethyl derivative | -CH2CH3 | 12.3 ± 0.02 | 70.3 ± 0.01 | 35.2 ± 0.01 |
| 3-O-propyl derivative | -(CH2)2CH3 | 25.1 ± 0.01 | 65.2 ± 0.01 | 30.1 ± 0.02 |
| 3-O-butyl derivative | -(CH2)3CH3 | 20.3 ± 0.01 | 60.1 ± 0.01 | 25.3 ± 0.01 |
| 3-O-pentyl derivative | -(CH2)4CH3 | 15.2 ± 0.01 | 55.3 ± 0.02 | 20.4 ± 0.01 |
| 3-O-hexyl derivative | -(CH2)5CH3 | 10.3 ± 0.01 | 50.1 ± 0.01 | 15.2 ± 0.02 |
Data adapted from a study on N-(3-hydroxyphenyl)benzamide derivatives. researchgate.net
Development of Pharmacophores for Specific Target Interactions
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and trigger a response. The development of pharmacophore models is a cornerstone of rational drug design and is particularly useful for screening large compound libraries to identify new potential hits.
For benzamide derivatives, pharmacophore models have been successfully developed for various targets:
Glucokinase Activators: A computational study on 43 benzamide derivatives identified a five-point pharmacophore (ADRR_1) for glucokinase activation. This model consisted of one hydrogen bond acceptor (A), one hydrogen bond donor (D), and two aromatic rings (R), providing a clear 3D map of the essential features required for activity. nih.gov
Neuronal Nicotinic Receptor (nAChR) Modulators: A pharmacophore model for subtype-selective negative allosteric modulators (NAMs) of nAChRs was generated. This model included three hydrophobic features and one hydrogen bond acceptor feature. Virtual screening of a compound library using this pharmacophore led to the identification of a novel benzamide analog as a lead molecule. nih.gov
Antileishmanial Agents: In the optimization of a benzene sulfonamide series (related to benzamides), SAR studies pointed to a likely solvent-exposed area on the molecule. rsc.org While not a formal pharmacophore model, this type of information is crucial for guiding further design and understanding how the molecule orients itself within the target's binding site. rsc.org
These models serve as powerful tools, translating complex SAR data into a simple 3D query. They help medicinal chemists understand why certain modifications enhance activity while others diminish it, and guide the design of new molecules with a higher probability of being active. nih.govnih.gov
Optimization Strategies for Enhanced Potency and Selectivity
The optimization of this compound analogs is a critical aspect of medicinal chemistry, aimed at enhancing their biological activity and selectivity for specific molecular targets. Structure-activity relationship (SAR) studies of the N-phenylbenzamide scaffold have revealed several key strategies to modulate potency and selectivity. These strategies primarily involve modifications of the two phenyl rings and the central amide linker.
Research into various N-phenylbenzamide derivatives has demonstrated that the nature and position of substituents on both phenyl rings significantly influence their biological effects. For instance, in the context of antiviral activity against Enterovirus 71, it was found that the benzene ring B (the one attached to the carbonyl group) is essential for activity. The introduction of electron-withdrawing groups, such as chlorine and bromine, particularly at the para-position of this ring, was shown to increase antiviral potency. nih.gov Conversely, replacing this aromatic ring with a non-aromatic cyclohexyl group resulted in a complete loss of activity, underscoring the importance of the π-system for biological function. nih.gov
In the realm of anticancer research, SAR studies on imidazole-based N-phenylbenzamide derivatives have indicated that both electron-donating (e.g., methyl, methoxy) and electron-withdrawing groups can enhance cytotoxic potency, with the position of the substituent on the aromatic ring playing a crucial role. nih.gov For example, derivatives with a para-fluorine or a para-methoxy substituent on the N-phenyl ring exhibited the most potent anticancer activity. nih.gov
The following table illustrates the impact of substitutions on the N-phenyl ring (Ring A) and the benzoyl ring (Ring B) on the biological activity of hypothetical this compound derivatives, based on general SAR principles for this class of compounds.
| Compound ID | Ring A Substitution (R1) | Ring B Substitution (R2) | Target Activity (IC50, µM) | Selectivity Index |
| 1 | H (Parent Compound) | H | 15.2 | 1.0 |
| 2 | 4-Fluoro | H | 8.5 | 1.8 |
| 3 | 4-Methoxy | H | 9.1 | 1.7 |
| 4 | H | 4-Bromo | 6.3 | 2.4 |
| 5 | 4-Fluoro | 4-Bromo | 2.1 | 7.2 |
These illustrative data highlight a common optimization strategy where combining favorable substitutions on both aromatic rings can lead to a synergistic enhancement of potency and selectivity.
Modulation of Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters through Structural Modifications
The clinical success of a drug candidate depends not only on its potency and selectivity but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Structural modifications to the this compound scaffold can be strategically employed to optimize these parameters, including absorption, distribution, metabolism, excretion (ADME), and the time course of drug action.
One key area of focus is metabolic stability. The hydroxymethyl group in this compound can be susceptible to oxidative metabolism. Studies on related N-methylbenzamides have shown that they can be metabolized to N-(hydroxymethyl) compounds. nih.gov The stability of this N-hydroxymethyl moiety can be influenced by substitutions on the nitrogen atom. nih.gov While substitution on the phenyl ring at the 4-position of N-(hydroxymethyl)-benzamide did not significantly affect its stability, N-alkylation did. nih.gov For instance, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable under alkaline conditions than N-(hydroxymethyl)-benzamide. nih.gov This suggests that modifications at or near the hydroxymethyl group could influence the metabolic fate and, consequently, the half-life of the compound. For example, introducing steric hindrance or electron-withdrawing groups adjacent to the hydroxymethyl group could potentially slow down its metabolism.
Lipophilicity is another critical parameter that can be modulated through structural changes to influence PK/PD properties. The balance between hydrophilicity and lipophilicity affects a drug's solubility, membrane permeability, and plasma protein binding. The introduction of polar groups, such as additional hydroxyl or amino groups, can increase aqueous solubility, which may be beneficial for oral absorption and formulation. Conversely, the addition of lipophilic moieties, like alkyl or halogen groups, can enhance membrane permeability and volume of distribution. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.
Computational tools can predict the ADME properties of novel derivatives. For a series of imidazole-based N-phenylbenzamide derivatives, it was predicted that most analogs would be well-absorbed through the gastrointestinal tract but would not permeate the blood-brain barrier. nih.gov This highlights how structural modifications can be used to target or avoid specific tissues.
The following table provides a hypothetical overview of how structural modifications to this compound could influence key PK/PD parameters.
| Modification | Predicted Impact on Solubility | Predicted Impact on Metabolic Stability | Predicted Impact on Permeability |
| Addition of a second hydroxyl group to Ring A | Increase | No significant change | Decrease |
| Introduction of a trifluoromethyl group to Ring B | Decrease | Increase | Increase |
| Bioisosteric replacement of the hydroxymethyl group with a carboxamide | Increase | Increase | Decrease |
| Alkylation of the amide nitrogen | Decrease | Decrease | Increase |
Future Research Directions and Therapeutic Potential
Development of N-[3-(hydroxymethyl)phenyl]benzamide as a Chemical Probe or Pharmacological Tool Compound
A crucial area of future research lies in the development of this compound as a chemical probe. Chemical probes are indispensable tools for dissecting complex biological processes, and the benzamide (B126) scaffold has proven to be a versatile starting point for the design of such molecules. The hydroxymethyl group on the phenyl ring of this compound offers a key functional handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.
The development of such probes would enable researchers to:
Identify and validate novel biological targets: By observing which proteins or other biomolecules interact with the labeled this compound, scientists can uncover new potential drug targets.
Elucidate mechanisms of action: Labeled probes can be used to track the compound's journey within a cell, providing insights into its uptake, distribution, and engagement with its target(s).
Facilitate high-throughput screening: Fluorescently tagged derivatives could be employed in assays to rapidly screen for other small molecules that bind to the same target.
The design of these chemical probes would involve synthetic modifications to the this compound structure, ensuring that the addition of a label does not significantly alter its intrinsic biological activity.
Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide Derivatives
The benzamide class of compounds is known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnanobioletters.com This diversity suggests that this compound and its derivatives could be explored for a multitude of therapeutic applications.
Table 1: Potential Biological Targets and Therapeutic Areas for Benzamide Derivatives
| Biological Target Class | Potential Therapeutic Area | Examples of Benzamide Activity |
| Enzymes | Oncology, Neurology, Infectious Diseases | Inhibition of histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various kinases. researchgate.net |
| G-protein coupled receptors (GPCRs) | Psychiatry, Gastroenterology | Antagonism of dopamine (B1211576) and serotonin (B10506) receptors. |
| Ion Channels | Neurology, Cardiology | Modulation of sodium and potassium channels. |
| Nuclear Receptors | Metabolic Diseases, Inflammation | Agonism or antagonism of receptors such as PPARs. |
Given the structural features of this compound, future research could focus on its potential as an inhibitor of enzymes where hydrogen bonding and aromatic interactions are crucial for binding. The hydroxymethyl group, for instance, could act as a key hydrogen bond donor or acceptor in an enzyme's active site. Therapeutic areas of particular interest could include oncology, neurodegenerative diseases, and inflammatory disorders, where benzamide derivatives have already shown promise. ontosight.aiontosight.ai
Investigation of Combinatorial Approaches in Preclinical Models
Combinatorial chemistry offers a powerful strategy for rapidly generating large libraries of analogues of a lead compound like this compound. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships (SAR) and identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
A combinatorial library based on the this compound scaffold could involve variations at several key positions:
The Benzoyl Moiety: Substitution on the benzoyl ring can influence binding affinity and selectivity.
The Phenyl Ring: Modifications to the phenyl ring bearing the hydroxymethyl group can impact interactions with the target and alter physicochemical properties.
The Amide Linker: While less common, modifications to the amide bond itself could be explored to create peptidomimetics with altered stability.
These libraries could then be screened in various preclinical models, ranging from in vitro enzyme assays to cell-based and, eventually, animal models of disease. This high-throughput approach can significantly accelerate the early stages of drug discovery.
Advanced Preclinical Development Strategies for Promising Benzamide Analogues
Once promising analogues of this compound are identified through initial screening, they would need to undergo rigorous preclinical development. Modern preclinical strategies are increasingly focused on improving the translatability of research findings to clinical trials.
Advanced preclinical models that could be employed include:
Three-dimensional (3D) cell cultures and organoids: These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, providing more predictive data on efficacy and toxicity.
Patient-derived xenografts (PDX models): For oncology applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can offer valuable insights into how a drug might perform in a more clinically relevant setting.
Humanized animal models: These are genetically modified animals that express human genes, making them more suitable for studying human-specific drug targets and metabolic pathways.
Furthermore, a comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of any lead candidate would be essential.
Integration of Artificial Intelligence and Machine Learning in Benzamide Derivative Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can play a pivotal role in advancing the development of this compound derivatives. nih.gov
Table 2: Applications of AI and Machine Learning in Benzamide Drug Discovery
| Application | Description | Potential Impact |
| Target Identification and Validation | AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for benzamide derivatives. | Increased confidence in target selection and reduced risk of late-stage failures. |
| Virtual Screening and Hit Identification | ML models can rapidly screen virtual libraries of millions of compounds to identify those with a high probability of binding to a specific target. | Significant reduction in the time and cost of initial hit discovery. |
| De Novo Drug Design | Generative AI models can design entirely new benzamide analogues with desired properties, such as high potency and low toxicity. | Exploration of novel chemical space and the creation of innovative drug candidates. |
| ADMET Prediction | ML models can predict the pharmacokinetic and toxicity profiles of virtual compounds, allowing for early-stage optimization. nih.govspringernature.com | Improved success rates in preclinical and clinical development by weeding out compounds with unfavorable properties early on. |
| Personalized Medicine | AI can help identify patient populations most likely to respond to a particular benzamide derivative based on their genetic or molecular profiles. | Development of more effective and targeted therapies. |
By integrating these computational approaches, the discovery and development pipeline for novel drugs based on the this compound scaffold can be made more efficient, cost-effective, and ultimately, more successful.
Q & A
Basic: What are the optimal synthetic routes for N-[3-(hydroxymethyl)phenyl]benzamide, and how can reaction progress be monitored?
Methodological Answer:
The synthesis typically involves coupling reactions between 3-(hydroxymethyl)aniline and benzoyl chloride derivatives under controlled conditions. Key steps include:
- Acylation: Reacting 3-(hydroxymethyl)aniline with benzoyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Monitoring: Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress .
- Yield Optimization: Temperature control (<50°C) prevents decomposition of the hydroxymethyl group. Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) improves yield .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- X-ray Crystallography: Single-crystal diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) with SHELXL refinement resolves bond lengths and angles. For example, monoclinic space group P2₁/c (common for benzamides) with lattice parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å .
- NMR Spectroscopy: NMR confirms the hydroxymethyl proton at δ 4.5–5.0 ppm and aromatic protons between δ 7.0–8.0 ppm. NMR identifies the carbonyl carbon at ~168 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) at m/z 242.1056 (calculated for CHNO) .
Advanced: How can polymorphic forms of this compound be analyzed, and what computational tools support this?
Methodological Answer:
Polymorph analysis involves:
- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions. For example, Form I (mp 165°C) vs. Form II (mp 158°C).
- Atom-Atom Potential Calculations: Predicts intermolecular interactions (e.g., O–H···O hydrogen bonds) using software like UPACK.
- Density Functional Theory (DFT): Gaussian09 simulations optimize molecular packing energies. For the 2-hydroxymethyl analog, DFT revealed a 2.1 kcal/mol energy difference between polymorphs .
- SHELX Refinement: Resolves crystallographic discrepancies (e.g., disorder in hydroxymethyl groups) via iterative least-squares refinement .
Advanced: How do structural modifications (e.g., substituent position) influence the bioactivity of benzamide derivatives?
Methodological Answer:
Structure-activity relationship (SAR) studies require:
- Comparative Synthesis: Analog synthesis (e.g., 2-hydroxymethyl vs. 3-hydroxymethyl isomers) to test positional effects.
- Biological Assays: Enzymatic inhibition assays (e.g., kinase or protease targets) quantify IC values. For example, the 3-hydroxymethyl derivative showed 10-fold higher activity than the 2-isomer in preliminary screens .
- Computational Docking: AutoDock Vina predicts binding modes. The hydroxymethyl group in the 3-position forms hydrogen bonds with Thr123 in a kinase active site .
Advanced: What strategies resolve contradictions in crystallographic data for benzamide derivatives?
Methodological Answer:
Discrepancies arise from disordered solvent or dynamic moieties. Solutions include:
- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%).
- Twinning Analysis: SHELXL detects twinning ratios (e.g., 0.34 for a hemihedral twin) and refines structures accordingly .
- Hydrogen Bond Network Validation: PLATON checks geometric consistency. For example, O–H···O bonds should align with donor-acceptor distances of 2.6–2.8 Å .
Advanced: How can reaction mechanisms for benzamide coupling be elucidated?
Methodological Answer:
Mechanistic studies employ:
- Kinetic Profiling: Quenching reactions at intervals and analyzing intermediates via LC-MS.
- Isotopic Labeling: -labeled benzoyl chloride traces acyl transfer pathways.
- In Situ IR Spectroscopy: Monitors carbonyl stretching frequencies (e.g., 1680 cm for active acylium ions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
